molecular formula C44H38N2S B14284204 N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] CAS No. 124613-45-2

N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]

Cat. No.: B14284204
CAS No.: 124613-45-2
M. Wt: 626.9 g/mol
InChI Key: YQWMPXNCULABMM-UHFFFAOYSA-N
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Description

2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene is an organic compound that belongs to the class of thiophenes It is characterized by the presence of two bis(p-tolyl)amino groups attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acid and aryl or vinyl halides in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of 2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or thiophene rings.

Scientific Research Applications

2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene has several scientific research applications:

    Organic Electronics: It is used in the development of OLEDs due to its electroluminescent properties.

    Photovoltaics: The compound is explored for use in organic solar cells as a donor material.

    Sensors: Its unique electronic properties make it suitable for use in chemical sensors and biosensors.

    Materials Science: The compound is studied for its potential in creating new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene in optoelectronic devices involves the transport of charge carriers (electrons and holes) through the material. The bis(p-tolyl)amino groups facilitate hole transport, while the thiophene ring contributes to electron transport. The interaction between these groups and the applied electric field results in the emission of light in OLEDs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene is unique due to its specific combination of bis(p-tolyl)amino groups and a thiophene ring, which provides a balance of hole and electron transport properties. This makes it particularly suitable for use in OLEDs and other optoelectronic devices.

Properties

CAS No.

124613-45-2

Molecular Formula

C44H38N2S

Molecular Weight

626.9 g/mol

IUPAC Name

4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]thiophen-2-yl]phenyl]-N-(4-methylphenyl)aniline

InChI

InChI=1S/C44H38N2S/c1-31-5-17-37(18-6-31)45(38-19-7-32(2)8-20-38)41-25-13-35(14-26-41)43-29-30-44(47-43)36-15-27-42(28-16-36)46(39-21-9-33(3)10-22-39)40-23-11-34(4)12-24-40/h5-30H,1-4H3

InChI Key

YQWMPXNCULABMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C

Origin of Product

United States

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